molecular formula C23H20FN3O2 B14948804 N-[(Z)-1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide

N-[(Z)-1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide

Cat. No.: B14948804
M. Wt: 389.4 g/mol
InChI Key: PVHCQKUOPAXBQF-QNGOZBTKSA-N
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Description

(2Z)-N-[2-(2-FLUOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenylformamido group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[2-(2-FLUOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE typically involves multiple steps, starting from commercially available starting materials. The process may include:

    Formation of the Fluorophenyl Ethyl Intermediate: This step involves the reaction of a fluorophenyl compound with an ethylating agent under controlled conditions.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with phenylformamide to form the phenylformamido group.

    Pyridinyl Group Introduction: Finally, the pyridinyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[2-(2-FLUOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-N-[2-(2-FLUOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2Z)-N-[2-(2-FLUOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-[2-(2-CHLOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE
  • (2Z)-N-[2-(2-BROMOPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE

Uniqueness

The uniqueness of (2Z)-N-[2-(2-FLUOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE lies in its fluorophenyl group, which imparts distinct electronic and steric properties compared to its chloro and bromo analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C23H20FN3O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(Z)-3-[2-(2-fluorophenyl)ethylamino]-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H20FN3O2/c24-20-11-5-4-8-18(20)12-14-26-23(29)21(15-17-7-6-13-25-16-17)27-22(28)19-9-2-1-3-10-19/h1-11,13,15-16H,12,14H2,(H,26,29)(H,27,28)/b21-15-

InChI Key

PVHCQKUOPAXBQF-QNGOZBTKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CN=CC=C2)/C(=O)NCCC3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NCCC3=CC=CC=C3F

Origin of Product

United States

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